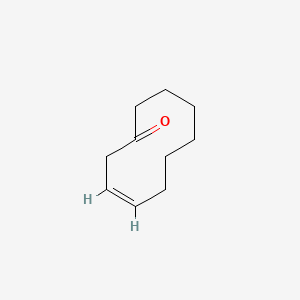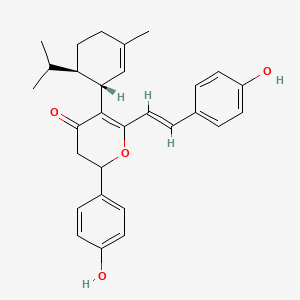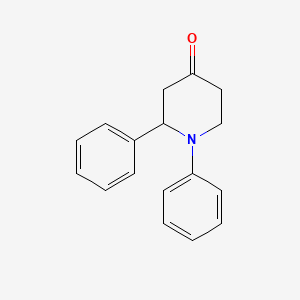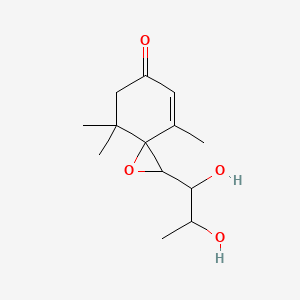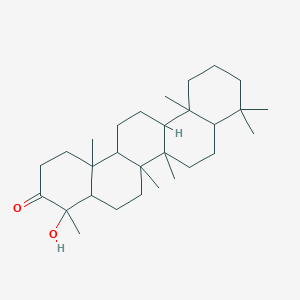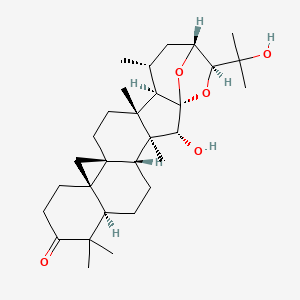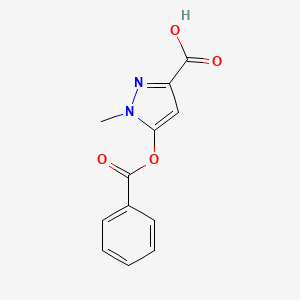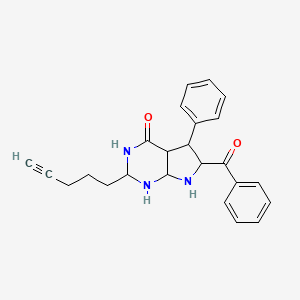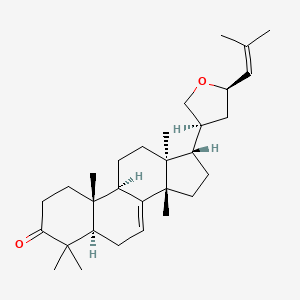
Deoxyflindissone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyflindissone is a triterpenoid compound . It is isolated from natural Cornus walteri . This compound has significant cytotoxic activity . The molecular weight of this compound is 438.69 and its formula is C30H46O2 .
Molecular Structure Analysis
The molecular structure of this compound is classified under Terpenoids Triterpenes . The SMILES representation of its structure isC[C@@]12C3=CCC@(C(CC4)=O)C)[C@@]4(C)[C@@]3([H])CC[C@]1(C@@CC@@H/C=C(C)\\C)([H])CC2)C .
Applications De Recherche Scientifique
Cytotoxic Activity : Deoxyflindissone, isolated from the stems and stem bark of Cornus walteri, has shown significant cytotoxic activity against several cell lines, including A549, SK-OV-3, SK-MEL-2, and XF498 (Ki Hyun Kim et al., 2011).
Biomedical Applications : Another paper discusses the design of oligo(deoxy)nucleotide ligands for biomedical applications, illustrating the broad potential of deoxy-based compounds in various scientific and therapeutic contexts (Malte Rosenthal et al., 2019).
Hydrocarbon Biofuel Production : Research on the deoxygenation of biobased feedstocks for the production of hydrocarbon fuels also highlights the role of deoxy compounds in sustainable energy research (Dan Li et al., 2015).
Molecular Imaging : The development of 2-deoxy-2-[18F]fluorosorbitol (18F-FDS) for lesion detection in the brain area, as an alternative to traditional tracers, signifies the importance of deoxy compounds in molecular imaging and diagnostics (Zibo Li et al., 2008).
Chemotherapy Monitoring : A study on the use of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) for monitoring the early effects of anticancer chemotherapy further underscores the significance of deoxy derivatives in medical research (H. Dittmann et al., 2002).
Propriétés
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGHSYJXJAHWPX-LLUYJYKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

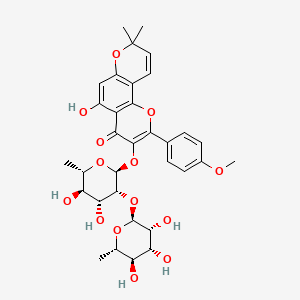
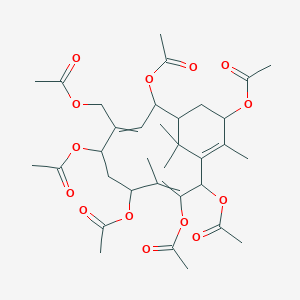
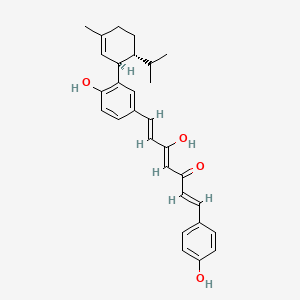
![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)
